molecular formula C23H27N3 B12879331 2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine CAS No. 918969-99-0

2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine

Cat. No.: B12879331
CAS No.: 918969-99-0
M. Wt: 345.5 g/mol
InChI Key: UNYKWQWZWZPVAH-UHFFFAOYSA-N
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Description

N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a pyrrolidinylpropyl group and a p-tolyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

CAS No.

918969-99-0

Molecular Formula

C23H27N3

Molecular Weight

345.5 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(3-pyrrolidin-1-ylpropyl)quinolin-4-amine

InChI

InChI=1S/C23H27N3/c1-18-9-11-19(12-10-18)22-17-23(20-7-2-3-8-21(20)25-22)24-13-6-16-26-14-4-5-15-26/h2-3,7-12,17H,4-6,13-16H2,1H3,(H,24,25)

InChI Key

UNYKWQWZWZPVAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyrrolidinylpropyl Group: The final step involves the nucleophilic substitution reaction of the intermediate compound with 3-(pyrrolidin-1-yl)propylamine under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of quinoline derivatives with oxidized side chains.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products:

    Oxidation Products: Oxidized quinoline derivatives with modified side chains.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation, depending on the specific biological context.

Comparison with Similar Compounds

N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine can be compared with other quinoline derivatives to highlight its uniqueness:

    Similar Compounds: Examples include chloroquine, quinine, and mefloquine.

    Comparison: Unlike chloroquine and quinine, which are primarily used as antimalarial agents, N-(3-(Pyrrolidin-1-yl)propyl)-2-(p-tolyl)quinolin-4-amine has a broader range of potential applications, including antimicrobial and anticancer activities. Its unique structural features, such as the pyrrolidinylpropyl group, contribute to its distinct biological properties.

Biological Activity

The compound 2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine , also known as compound 918969-99-0 , is a synthetic organic molecule belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, antibacterial and antifungal properties, and relevant case studies.

PropertyValue
CAS Number 918969-99-0
Molecular Formula C23H27N3
Molecular Weight 345.5 g/mol
IUPAC Name 2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine
Canonical SMILES CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCC4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of both quinoline and pyrrolidine moieties may confer unique properties that enhance its bioactivity.

Interaction with Biological Targets

  • Enzymatic Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It may act as an agonist or antagonist at certain receptors, affecting signaling cascades within cells.

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of quinoline derivatives, including this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains.

Antibacterial Activity

The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These results suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The MIC values for antifungal activity are also promising:

Fungal StrainMIC (mg/mL)
Candida albicans0.01

This indicates that the compound may serve as a dual-action agent against both bacterial and fungal infections.

Study on Pyrrolidine Derivatives

A study conducted on various pyrrolidine derivatives demonstrated that compounds with similar structures to 2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine exhibited varying degrees of antimicrobial activity. Compounds were tested against multiple strains, revealing that structural modifications significantly impacted their efficacy.

Clinical Implications

The potential therapeutic applications of this compound extend to treating infections resistant to conventional antibiotics. Further research is needed to explore its safety profile and efficacy in clinical settings.

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